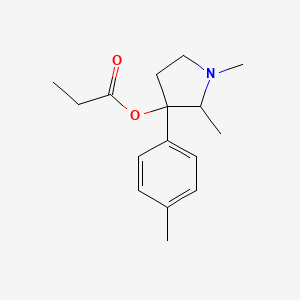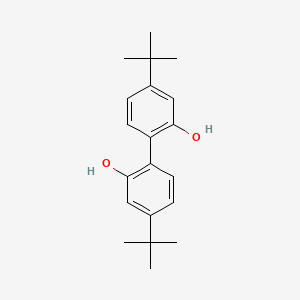
2,2'-BIPHENYLDIOL, 4,4'-DI-tert-BUTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Di-tert-butyl-o,o’-biphenol is an aromatic organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl core. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-o,o’-biphenol typically involves the oxidative coupling of 2,6-di-tert-butylphenol. The reaction with oxygen produces phenol-radicals which undergo rapid dimerization, forming a diphenoquinone. This intermediate is then reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. The final step involves high-temperature dealkylation to remove the butyl groups, yielding the desired 4,4’-Di-tert-butyl-o,o’-biphenol .
Industrial Production Methods
Industrial production of 4,4’-Di-tert-butyl-o,o’-biphenol follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors to control the reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-tert-butyl-o,o’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to the original biphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Original biphenol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Di-tert-butyl-o,o’-biphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and liquid crystals.
Biology: Studied for its potential estrogenic activity.
Medicine: Investigated for its antioxidant properties.
Industry: Utilized in the production of high-performance materials due to its thermal stability.
Mechanism of Action
The mechanism of action of 4,4’-Di-tert-butyl-o,o’-biphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its bulky tert-butyl groups provide steric hindrance, affecting its binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks hydroxyl groups.
2,2’-Biphenol: Different substitution pattern on the biphenyl core.
Bisphenol A: Contains two phenol groups but different substituents.
Uniqueness
4,4’-Di-tert-butyl-o,o’-biphenol is unique due to its high thermal stability and specific substitution pattern, making it particularly useful in the production of liquid crystals and high-performance materials .
Properties
CAS No. |
63992-30-3 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-tert-butyl-2-(4-tert-butyl-2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12,21-22H,1-6H3 |
InChI Key |
ITTKJDWXXRDSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
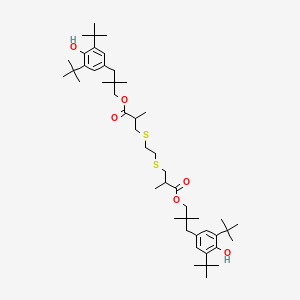
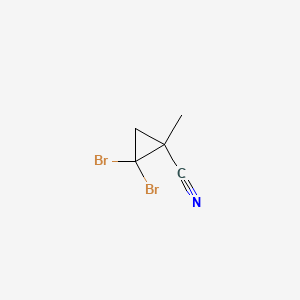
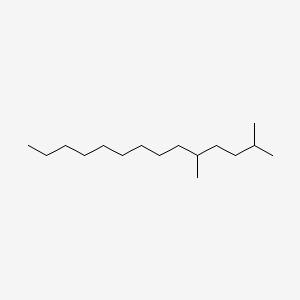
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
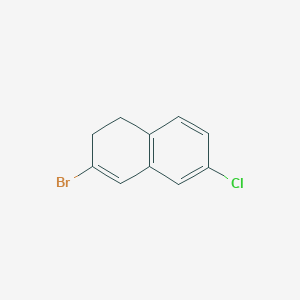
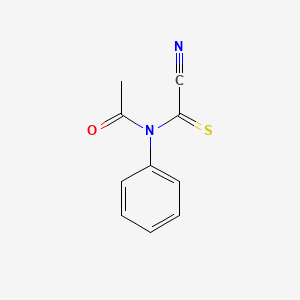
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
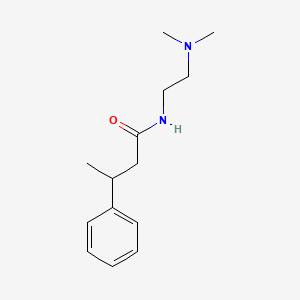
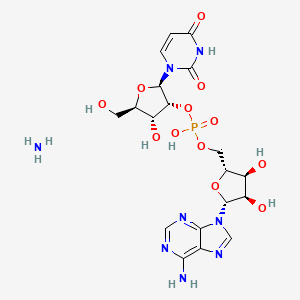
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
